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molecular formula C5H9N3O3 B2976577 Ethyl (2E)-(3-formyltriazanylidene)acetate CAS No. 69982-16-7

Ethyl (2E)-(3-formyltriazanylidene)acetate

Cat. No. B2976577
M. Wt: 159.145
InChI Key: ZFLBNTZUULUYRB-UHFFFAOYSA-N
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Patent
US04578479

Procedure details

In Latvijas PSR Zinatnu Akad. Vestis, Khim. Ser., (2), 204-208(1965), there is described obtaining 1,2,4-triazole-3-carboxamide starting from acetyl chloride through the six reaction steps described below: ##STR3## In Czechoslovakia Pat. No. 175,118, there is disclosed a process for preparing ethyl ester of 1,2,4-triazole-3-carboxylic acid, in which ethyl ester of thioxamide acid and formylhydrazine are subjected to reaction with each other at 50° to 60° C. to obtain ethyl (2-formylhydrazino)iminoacetate, which is then heated at 160° C. to form a closed ring by dehydration. Since ethyl ester of thioxamide acid can be synthesized by subjecting ethyl ester of oxamide acid, which is available from a reaction between ethyl oxalate and ammonia, to reaction with phosphorus pentasulfide,1,2,4-triazole-3-carboxamide can be prepared from an oxalate through the five reaction steps described below. ##STR4## In this case, hydrogen sulfide is formed as a by-product and a complicated apparatus is required for deodorization thereof.
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
thioxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1C=N[C:3]([C:6]([OH:8])=[O:7])=[N:2]1.S1[CH:14]=[CH:13]C=[C-]O1.[CH:15]([NH:17]N)=[O:16]>>[CH:15]([NH:17][NH:1][N:2]=[CH:3][C:6]([O:8][CH2:13][CH3:14])=[O:7])=[O:16]

Inputs

Step One
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=C(N=C1)C(=O)O
Step Two
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
thioxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1O[C-]=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
through the six reaction steps

Outcomes

Product
Name
Type
product
Smiles
C(=O)NNN=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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